molecular formula C14H18N2O3 B11026780 Azocan-1-yl(2-nitrophenyl)methanone

Azocan-1-yl(2-nitrophenyl)methanone

Cat. No.: B11026780
M. Wt: 262.30 g/mol
InChI Key: SNNGEKNGQVNMFL-UHFFFAOYSA-N
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Description

1-AZOCANYL(2-NITROPHENYL)METHANONE is a complex organic compound known for its unique chemical structure and properties. It features an azocanyl group attached to a nitrophenyl methanone moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(2-NITROPHENYL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-AZOCANYL(2-NITROPHENYL)METHANONE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL(2-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-AZOCANYL(2-NITROPHENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(2-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The azocanyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-AZOCANYL(2-NITROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

azocan-1-yl-(2-nitrophenyl)methanone

InChI

InChI=1S/C14H18N2O3/c17-14(15-10-6-2-1-3-7-11-15)12-8-4-5-9-13(12)16(18)19/h4-5,8-9H,1-3,6-7,10-11H2

InChI Key

SNNGEKNGQVNMFL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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